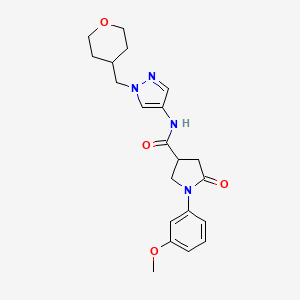
1-(3-methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide, identified by its CAS number 1448122-99-3, is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article examines its biological activity, focusing on the mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR) derived from recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H23N5O3 with a molecular weight of 405.4 g/mol. The structure features a methoxyphenyl group, a pyrrolidine ring, and a pyrazole moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the methoxy group may enhance lipophilicity and facilitate cellular uptake, while the pyrrolidine and pyrazole rings may contribute to receptor binding affinity.
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of:
- Anticonvulsant Activity : Compounds with similar structures have shown promise in anticonvulsant assays. For instance, related pyrazole derivatives have demonstrated significant protective effects in picrotoxin-induced convulsion models, suggesting that this compound may also exhibit anticonvulsant properties due to its structural analogies .
- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been investigated. In vitro studies on structurally related compounds indicate that modifications in the phenyl and pyrrolidine rings significantly influence cytotoxicity against various cancer cell lines. For example, SAR analyses reveal that certain substitutions can enhance activity against specific cancer types .
- Anti-inflammatory Effects : Some derivatives within the same chemical class have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The potential anti-inflammatory activity of this compound warrants further investigation .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Structure-Activity Relationship (SAR)
The SAR studies suggest that:
- Methoxy Substitution : Enhances lipophilicity and bioavailability.
- Pyrrolidine Ring : Critical for maintaining structural integrity and biological activity.
- Pyrazole Moiety : Influences receptor binding affinity and specificity.
特性
IUPAC Name |
1-(3-methoxyphenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-28-19-4-2-3-18(10-19)25-13-16(9-20(25)26)21(27)23-17-11-22-24(14-17)12-15-5-7-29-8-6-15/h2-4,10-11,14-16H,5-9,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKZHTBVNFCGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CN(N=C3)CC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














